2-Methyl-3-hydroxy-3-phenylpropionitrile
Description
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-3-phenylpropanenitrile |
InChI |
InChI=1S/C10H11NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8,10,12H,1H3 |
InChI Key |
VGJTVMOMWIKGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
- Chiral Building Block : The compound serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is essential for creating enantiomerically pure compounds, which are critical in pharmaceuticals.
Biology
- Metabolic Pathway Studies : Research indicates that 2-Methyl-3-hydroxy-3-phenylpropionitrile interacts with specific enzymes, influencing metabolic pathways. It has been studied for its role in modulating enzyme activity, which can have implications for metabolic disorders .
Medicine
- Therapeutic Potential : The compound has been investigated for its potential therapeutic effects, particularly in developing antidepressants and anxiolytics like fluoxetine and tomoxetine. Its mechanism involves interactions with neurotransmitter receptors and enzymes related to mood regulation .
Industry
- Production of Fine Chemicals : In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals, highlighting its versatility as an intermediate .
Recent studies have demonstrated various biological activities associated with this compound:
- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by inhibiting inflammatory pathways, making it a candidate for treating chronic inflammatory diseases .
- Antimicrobial Properties : It has shown antimicrobial activity against several pathogens, suggesting its utility in developing new antimicrobial agents .
Case Studies
Several studies highlight the biological effects and applications of this compound:
- Antioxidant Effects : A study published in the International Journal of Biological Macromolecules found that treatment with this compound significantly reduced oxidative damage in human hepatic cells exposed to hydrogen peroxide (H₂O₂) .
- Anti-inflammatory Research : Another research highlighted its ability to modulate inflammatory responses in animal models, indicating potential therapeutic applications in chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of 2-Methyl-3-hydroxy-3-phenylpropionitrile and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Substituents |
|---|---|---|---|---|
| This compound | C₁₀H₁₁NO | 161.2 | Nitrile, hydroxyl | Methyl, phenyl |
| 2-Ethyl-3-hydroxy-3,3-diphenylpropionitrile | C₁₇H₁₇NO | 251.3 | Nitrile, hydroxyl | Ethyl, diphenyl |
| 3-Hydroxypropionitrile | C₃H₅NO | 71.1 | Nitrile, hydroxyl | None |
| 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile | C₁₀H₁₁NO | 161.2 | Nitrile, hydroxyl | Methyl (on phenyl ring) |
| 3-Hydroxy-2,2-dimethylpropanal | C₅H₁₀O₂ | 102.1 | Aldehyde, hydroxyl | Dimethyl |
Structural Differences and Implications
2-Ethyl-3-hydroxy-3,3-diphenylpropionitrile: The ethyl group and additional phenyl substituent increase steric hindrance and hydrophobicity compared to the target compound. Higher molecular weight (251.3 vs. 161.2 g/mol) reduces solubility in polar solvents, limiting its utility in aqueous reactions .
3-Hydroxypropionitrile :
- Lacking aromatic or alkyl substituents, this compound is highly polar and water-soluble. It serves as a precursor in polymer synthesis (e.g., polyelectrolytes) due to its reactive nitrile group .
- Simplified structure correlates with lower toxicity risks compared to phenyl-substituted nitriles, though nitrile-related hazards (e.g., cyanide release under degradation) remain .
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile: Despite sharing the same molecular weight as the target compound, the hydroxyl and methyl groups are located on the phenyl ring rather than the propionitrile chain.
3-Hydroxy-2,2-dimethylpropanal :
- The aldehyde group introduces distinct reactivity (e.g., oxidation to carboxylic acids) compared to nitriles. The dimethyl substitution stabilizes the aldehyde but reduces nucleophilicity at the β-carbon .
Preparation Methods
Lactone Precursor and Reductive Activation
The foundational approach involves the reductive ring-opening of 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one, a lactone precursor, to yield 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol. This step employs lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at temperatures ranging from -5°C to 30°C, achieving near-quantitative conversion rates. The reaction mechanism proceeds via nucleophilic attack on the lactone carbonyl, followed by hydride transfer to generate the diol intermediate.
Sequential Esterification and Halogenation
Following diol formation, both hydroxyl groups undergo esterification using methanesulfonyl chloride or ethanesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. This dual esterification activates the propyl chain for subsequent substitution. The propyl ester is selectively iodinated using sodium iodide (NaI) in acetone, yielding a iodo intermediate with >90% regioselectivity.
Amination and Hydrolysis
The iodinated compound undergoes nucleophilic substitution with diisopropylamine in dimethylformamide (DMF) at 60°C, introducing the amine moiety. Final hydrolysis with aqueous hydrochloric acid removes the remaining ester group, producing 2-methyl-3-hydroxy-3-phenylpropionitrile with an overall yield of 65–70%.
Table 1: Key Reaction Parameters for Chemical Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive ring-opening | LiAlH₄, THF, -5–30°C | 95 |
| Esterification | MsCl/EsCl, DCM, Et₃N | 85 |
| Iodination | NaI, acetone, reflux | 92 |
| Amination | Diisopropylamine, DMF, 60°C | 88 |
| Hydrolysis | HCl (aq), rt | 98 |
Chemoenzymatic Stereoselective Synthesis
Vicinal Cyanohydrin Formation
An alternative route begins with the regioselective ring-opening of 2-methylstyrene oxide using potassium cyanide (KCN) in aqueous ethanol. This generates racemic 2-methyl-3-hydroxy-3-phenylpropanenitrile with >98% yield. The reaction proceeds via nucleophilic attack at the less substituted epoxide carbon, favoring the formation of the vicinal cyanohydrin.
Enzymatic Kinetic Resolution
Racemic cyanohydrin is subjected to lipase-mediated acetylation using Pseudomonas cepacia lipase (Amano PS) in diisopropyl ether with vinyl acetate. This kinetic resolution selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted. Chromatographic separation followed by hydrolysis yields enantiomerically pure (R)- and (S)-2-methyl-3-hydroxy-3-phenylpropanenitrile with enantiomeric excess (ee) >98%.
Table 2: Enzymatic Resolution Efficiency
| Lipase Source | Solvent | ee (%) | Reaction Time (h) |
|---|---|---|---|
| Pseudomonas cepacia | Diisopropyl ether | 98 | 72 |
| Candida rugosa | Toluene | 85 | 96 |
| Porcine pancreas | THF | 78 | 120 |
Comparative Analysis of Methodologies
Yield and Scalability
The chemical route offers higher overall yields (65–70%) but requires stringent anhydrous conditions and toxic reagents. In contrast, the enzymatic approach achieves superior enantioselectivity (>98% ee) with milder conditions, albeit at lower throughput due to prolonged reaction times.
Environmental and Economic Considerations
Enzymatic methods reduce waste generation by eliminating halogenated solvents and heavy metals, aligning with green chemistry principles. However, the cost of lipases and chromatographic purification may limit industrial scalability compared to chemical synthesis.
Recent Advances in Catalytic Systems
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-Methyl-3-hydroxy-3-phenylpropionitrile derivatives?
- Methodological Answer : Condensation reactions between aromatic aldehydes and heterocyclic precursors (e.g., 4-thiazolidinones) under controlled pH and temperature conditions can yield structurally diverse derivatives. For example, Mona Maurice Hanna et al. demonstrated the synthesis of thiazolidinone-propionitrile hybrids via Knoevenagel condensation, with yields optimized by adjusting solvent polarity (e.g., ethanol or DMF) and catalyst selection (e.g., piperidine) . Characterization via FT-IR and NMR is critical to confirm the formation of the α,β-unsaturated nitrile moiety.
Q. How can X-ray crystallography resolve conformational ambiguities in this compound analogs?
- Methodological Answer : Single-crystal X-ray diffraction is essential for determining the most stable conformers. Ihsan M. Kenawi et al. identified the anti-phenylhydrazone configuration in a related nitrile derivative using this technique, highlighting the importance of crystallizing compounds in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to avoid polymorphism . Computational modeling (e.g., DFT) can complement experimental data to validate intramolecular hydrogen bonding patterns.
Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : High-throughput assays using enzyme-linked targets (e.g., lipase or cyclooxygenase) or cell-based models (e.g., Triton WR-1339-induced hyperlipidemia in rat hepatocytes) are effective. Ghassan Shattat et al. utilized such models to evaluate lipid-lowering activity, emphasizing dose-response curves and statistical validation (e.g., ANOVA with post-hoc Tukey tests) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers optimize this compound derivatives as pharmacological leads?
- Methodological Answer : Structure-activity relationship (SAR) studies guided by anti-malarial research on benzodioxole-acrylonitrile hybrids are critical. Jochen Wiesner et al. demonstrated that introducing electron-withdrawing groups (e.g., nitro substituents) enhances target binding affinity, validated via in vivo murine models and pharmacokinetic profiling (e.g., plasma half-life determination) . Molecular docking against target proteins (e.g., Plasmodium falciparum enzymes) can prioritize candidates for synthesis.
Q. What advanced techniques elucidate charge density distribution in metal complexes of this compound?
- Methodological Answer : High-resolution X-ray charge density analysis, as applied by Jozef Kozísek et al. to Ni(II) complexes, provides insights into ligand-metal electron transfer. Multipole refinement software (e.g., MoPro) and topological analysis (e.g., Bader’s QTAIM) are essential to map electron density and identify critical non-covalent interactions .
Q. How do hormonal interactions influence the neuropharmacological profile of this compound?
- Methodological Answer : In vivo models assessing estrogen or testosterone co-administration can reveal hormonal modulation. Daniela Grassi and Maryvonne Le Saux studied steroid-driven regulation of neuronal receptors (e.g., striatal D2 dopamine receptors) using radioligand binding assays and qPCR to quantify gene expression changes . Dose-dependent effects must be correlated with behavioral assays (e.g., locomotor activity tests).
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer : Meta-analysis of experimental variables (e.g., cell line specificity, solvent used in assays) is critical. For example, discrepancies in lipid-lowering activity vs. anti-inflammatory effects may arise from divergent assay conditions. Robust statistical frameworks (e.g., multivariate regression) and standardized protocols (e.g., OECD guidelines) minimize variability.
Data Analysis and Validation
- Key Techniques :
- Spectroscopic Validation : NMR (¹H/¹³C) and HRMS for structural confirmation.
- Statistical Rigor : Use of p-value adjustments for multiple comparisons (e.g., Bonferroni correction) in bioactivity studies.
- Computational Tools : Gaussian or ORCA for DFT calculations; PyMOL for docking visualization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
